1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-2-carboxylic acid

Description

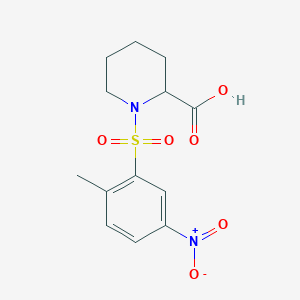

1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-2-carboxylic acid is a complex organic compound with the molecular formula C13H16N2O6S. This compound is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a nitro-substituted benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

1-(2-methyl-5-nitrophenyl)sulfonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6S/c1-9-5-6-10(15(18)19)8-12(9)22(20,21)14-7-3-2-4-11(14)13(16)17/h5-6,8,11H,2-4,7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFVIHYDTVKSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-methylbenzenesulfonyl chloride followed by the reaction with piperidine-2-carboxylic acid under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and sulfonation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The sulfonyl group can be reduced to a thiol group.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include amine-substituted derivatives, thiol-substituted derivatives, and various substituted piperidine carboxylic acids.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with sulfonyl chloride and subsequent carboxylation. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound demonstrated significant inhibitory effects, with IC₅₀ values indicating its effectiveness in inducing apoptosis and cell cycle arrest in these cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, showing effectiveness against various bacterial strains. Studies have indicated that it can inhibit the growth of Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Neuroprotective Effects

Similar piperidine derivatives have shown promise in neuroprotective applications. They may help mitigate oxidative stress and inflammation in neuronal cells, indicating potential use in treating neurodegenerative diseases such as Alzheimer's disease.

Data Tables

Case Study 1: Anticancer Evaluation

In a study aimed at evaluating the anticancer properties of this compound, researchers synthesized various derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that modifications to the piperidine structure enhanced cytotoxic activity, with some derivatives exhibiting IC₅₀ values below 10 µM against HCT-116 cells .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound revealed significant antibacterial activity against common pathogens. The minimum inhibitory concentration (MIC) was determined for several strains, showcasing its potential as a therapeutic agent in infectious diseases.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid

- 1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-3-carboxylic acid

Uniqueness

1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-2-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring and the presence of both nitro and sulfonyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-2-carboxylic acid, identified by its CAS number 951624-87-6, is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound's structure features a piperidine ring substituted with a sulfonyl group and a carboxylic acid, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C₁₃H₁₆N₂O₆S. The structural representation can be summarized as follows:

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including antibacterial and antiviral effects. The following sections detail specific findings related to its biological activity.

Antibacterial Activity

Piperidine derivatives often demonstrate antibacterial properties against various strains of bacteria. While specific data on this compound is sparse, studies on similar compounds provide insights:

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Compound A | S. aureus | 20 |

| Compound B | E. coli | 40 |

| 1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine derivative | MRSA | TBD |

Note : The Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of a compound that inhibits bacterial growth.

The mechanism by which piperidine derivatives exert their biological effects often involves interference with critical cellular processes:

- Antiviral Mechanism : Compounds similar to this compound may inhibit viral proteases or polymerases, disrupting viral replication cycles .

- Antibacterial Mechanism : Antibacterial activity is typically mediated through the generation of reactive intermediates that damage bacterial DNA or inhibit essential metabolic pathways .

Case Studies

Case Study 1 : A study investigating various piperidine derivatives reported that certain modifications led to enhanced activity against influenza A viruses, with some compounds achieving EC50 values in the low micromolar range .

Case Study 2 : Another investigation into the structure-activity relationship (SAR) of piperidines indicated that specific substitutions on the piperidine ring significantly influenced both antiviral and antibacterial efficacy, suggesting a pathway for optimizing compounds like this compound for therapeutic use .

Q & A

Q. What are the recommended synthetic pathways for 1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-2-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer:

- Step 1 : Start with the nitration of 2-methylbenzenesulfonyl chloride to introduce the nitro group at the 5-position. Purify intermediates via recrystallization (e.g., using methanol/water systems) to minimize side products .

- Step 2 : Couple the nitrobenzenesulfonyl intermediate with piperidine-2-carboxylic acid using a base (e.g., triethylamine) in anhydrous dichloromethane. Monitor reaction progress via TLC or HPLC .

- Optimization : Use computational reaction path search methods (e.g., quantum chemical calculations) to predict energy barriers and select optimal conditions (solvent, temperature). Experimental feedback loops (e.g., iterative condition screening) can reduce trial-and-error approaches .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm sulfonamide bond formation and nitro group positioning. DMSO- is recommended as a solvent due to the compound’s polarity .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with sodium acetate and 1-octanesulfonate) to assess purity and detect trace impurities .

- Mass Spectrometry (MS) : High-resolution ESI-MS can validate molecular weight (theoretical ~340 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling nitroaromatic intermediates during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with nitroaromatics, which may be mutagenic .

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks. Monitor air quality per EN 14042 guidelines for workplace chemical exposure .

- Emergency Procedures : Follow P302+P352 (skin contact) and P313 (medical attention) protocols as per GHS hazard statements .

Advanced Research Questions

Q. How can computational chemistry improve the design of derivatives or reaction pathways for this compound?

Methodological Answer:

- Reaction Mechanism Modeling : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps in sulfonylation or nitro-group reactions .

- Derivative Design : Apply molecular docking or QSAR (quantitative structure-activity relationship) models to predict bioactivity of analogs. Software like Gaussian or ORCA can optimize geometries .

- Data Integration : Combine computational outputs (e.g., activation energies) with experimental kinetic data to refine reaction networks .

Q. What strategies resolve contradictory data in reaction kinetic studies involving this compound?

Methodological Answer:

- Factorial Design : Use a 2 factorial approach to test variables (temperature, catalyst loading) and identify interactions causing data discrepancies .

- Error Analysis : Apply statistical tools (e.g., ANOVA) to distinguish systematic vs. random errors. Replicate experiments under controlled conditions to validate outliers .

- Cross-Validation : Compare results with alternative techniques (e.g., calorimetry vs. HPLC yield measurements) to confirm kinetic consistency .

Q. How can membrane separation technologies enhance purification of this sulfonamide derivative?

Methodological Answer:

- Nanofiltration : Use polyamide membranes to separate unreacted piperidine-2-carboxylic acid (MW ~129 g/mol) from the target compound (MW ~340 g/mol) based on size exclusion .

- Optimization : Adjust transmembrane pressure and pH to maximize selectivity. Pre-treat crude mixtures with activated carbon to reduce membrane fouling .

Q. What advanced statistical methods are suitable for analyzing structure-property relationships in analogs?

Methodological Answer:

- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with solubility or stability data. Use software like R or Python’s SciPy for regression analysis .

- Principal Component Analysis (PCA) : Reduce dimensionality of spectroscopic/thermodynamic data to identify dominant structural factors influencing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.